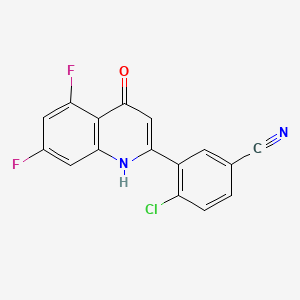

FTX-6746

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C16H7ClF2N2O |

|---|---|

Molecular Weight |

316.69 g/mol |

IUPAC Name |

4-chloro-3-(5,7-difluoro-4-oxo-1H-quinolin-2-yl)benzonitrile |

InChI |

InChI=1S/C16H7ClF2N2O/c17-11-2-1-8(7-20)3-10(11)13-6-15(22)16-12(19)4-9(18)5-14(16)21-13/h1-6H,(H,21,22) |

InChI Key |

PCCCYEBARWZCEY-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1C#N)C2=CC(=O)C3=C(N2)C=C(C=C3F)F)Cl |

Origin of Product |

United States |

Foundational & Exploratory

Unraveling the Mechanism of Action of FTX-6746: A Novel PPARγ Inverse Agonist for Urothelial Carcinoma

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Urothelial carcinoma (UC), the most common type of bladder cancer, presents a significant clinical challenge, particularly in its advanced and metastatic stages. A substantial subset of these tumors, classified as the luminal subtype, are characterized by the overexpression or mutation of the nuclear receptor Peroxisome Proliferator-Activated Receptor Gamma (PPARG). FTX-6746 is a potent and selective small molecule inverse agonist of PPARG that has demonstrated significant preclinical activity in urothelial cancer models. This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its molecular interactions, preclinical efficacy, and the experimental methodologies used in its evaluation. The data presented herein supports the therapeutic potential of targeting the PPARG signaling axis in appropriately selected patients with urothelial carcinoma.

Introduction: The Role of PPARγ in Urothelial Carcinoma

Peroxisome Proliferator-Activated Receptor Gamma (PPARG) is a ligand-activated transcription factor that plays a crucial role in adipogenesis, lipid metabolism, and inflammation. In the context of urothelial cancer, particularly the luminal subtype which accounts for approximately 65% of advanced cases, PPARG acts as a key driver of tumor cell proliferation and survival.[1] Genetic alterations, including gene amplification, missense mutations, and fusions of PPARG, as well as mutations in its heterodimeric partner, the Retinoid X Receptor Alpha (RXRA), are frequently observed in this subtype of urothelial cancer.[1] These alterations lead to the constitutive activation of PPARG and the subsequent transcription of target genes that promote tumorigenesis.

This compound: A Potent and Selective PPARγ Inverse Agonist

This compound is a novel small molecule designed to specifically target and inhibit the function of PPARG.[1][2] Unlike PPARG antagonists which block the binding of activating ligands, this compound is an inverse agonist. This means that it binds to the PPARG receptor and forces it into a repressive conformational state, actively silencing the transcription of its target genes.[1][2] Preclinical studies have demonstrated the high potency and selectivity of this compound for PPARG over other PPAR isoforms.[2]

Mechanism of Action of this compound

The primary mechanism of action of this compound is the inverse agonism of the PPARG receptor. In luminal urothelial cancer cells with activated PPARG signaling, the PPARG/RXRA heterodimer binds to Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, leading to their transcription. This compound disrupts this process by binding to PPARG and inducing a conformational change that promotes the recruitment of co-repressors and the dismissal of co-activators. This results in the silencing of PPARG target genes, leading to the inhibition of tumor cell growth and proliferation.

Figure 1: Signaling pathway of this compound in urothelial cancer.

Preclinical Efficacy of this compound

The anti-tumor activity of this compound has been evaluated in a series of in vitro and in vivo preclinical studies.

In Vitro Studies

This compound demonstrated potent and selective inhibition of PPARG target gene expression in various human urothelial cancer cell lines.

| Cell Line | Genetic Alteration | Target Gene | IC50 (nM) |

| 5637 | PPARG Amplification | Target Gene 1 | 1.9[2] |

| Target Gene 2 | 4.3[2] | ||

| HT1197 | RXRA Mutant | Target Gene 1 | 5.2[2] |

| Target Gene 2 | 8.3[2] | ||

| UMUC9 | PPARG Amplification | Target Gene 1 | 6.2[2] |

| Target Gene 2 | 6.3[2] |

Table 1: In Vitro Potency of this compound in Urothelial Cancer Cell Lines.

In Vivo Studies

The in vivo efficacy of this compound was assessed in xenograft models of human urothelial cancer.

| Xenograft Model | Genetic Alteration | Dosage | Outcome |

| UMUC9 | PPARG-amplified | 30 mg/kg, p.o. b.i.d. | Robust suppression of tumor growth.[2] |

| HT1197 | RXRA-mutant | 60 mg/kg, p.o. b.i.d. | Clear suppression of tumor growth with no regrowth after treatment cessation.[2] |

Table 2: In Vivo Efficacy of this compound in Urothelial Cancer Xenograft Models.

Experimental Protocols

The following sections detail representative protocols for the key experiments used to evaluate the mechanism of action and efficacy of this compound.

Cell Culture

-

Cell Lines: Human urothelial carcinoma cell lines (e.g., 5637, HT1197, UMUC9) are obtained from a reputable cell bank.

-

Culture Medium: Cells are maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Culture Conditions: Cells are cultured at 37°C in a humidified atmosphere of 5% CO2.

Cell Viability Assay (MTT Assay)

-

Cell Seeding: Cells are seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with a range of concentrations of this compound or vehicle control (DMSO) for 72 hours.

-

MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C.

-

Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by non-linear regression analysis.

Quantitative Real-Time PCR (qPCR) for Target Gene Expression

-

RNA Extraction: Total RNA is extracted from cells treated with this compound or vehicle control using a commercial RNA isolation kit.

-

cDNA Synthesis: First-strand cDNA is synthesized from 1 µg of total RNA using a reverse transcription kit.

-

qPCR: qPCR is performed using a SYBR Green-based master mix and gene-specific primers for PPARG target genes (e.g., FABP4) and a housekeeping gene (e.g., GAPDH) for normalization.

-

Data Analysis: The relative gene expression is calculated using the 2^-ΔΔCt method.

Western Blotting

-

Protein Extraction: Cells are lysed in RIPA buffer containing protease and phosphatase inhibitors. Protein concentration is determined using a BCA assay.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies against PPARG and downstream targets, followed by incubation with HRP-conjugated secondary antibodies.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

In Vivo Xenograft Model

-

Animal Model: Female athymic nude mice (6-8 weeks old) are used.

-

Tumor Implantation: 1 x 10^6 urothelial cancer cells (e.g., UMUC9 or HT1197) in 100 µL of Matrigel are subcutaneously injected into the flank of each mouse.

-

Treatment: When tumors reach a volume of 100-150 mm³, mice are randomized into treatment and control groups. This compound is administered orally twice daily (b.i.d.) at the specified doses. The control group receives the vehicle.

-

Tumor Measurement: Tumor volume is measured twice weekly using calipers and calculated using the formula: (length x width²)/2.

-

Endpoint: The study is terminated when tumors in the control group reach a predetermined size or at the end of the treatment period. Tumors are then excised for further analysis.

Figure 2: Preclinical experimental workflow for this compound.

Conclusion and Future Directions

This compound represents a promising novel therapeutic agent for the treatment of urothelial carcinoma, particularly for patients with tumors of the luminal subtype harboring PPARG alterations. Its mechanism as a PPARG inverse agonist leads to the silencing of key oncogenic target genes, resulting in potent anti-tumor activity in preclinical models. The data summarized in this guide provides a strong rationale for the continued clinical development of PPARG inhibitors for this patient population. Future studies will focus on the clinical evaluation of the safety and efficacy of this therapeutic approach, as well as the identification of predictive biomarkers to ensure optimal patient selection. A related compound, FX-909, is currently in clinical trials, and its progress will be closely watched by the oncology community.[3][4]

References

- 1. Patient-derived Orthotopic Xenograft Models for Human Urothelial Cell Carcinoma and Colorectal Cancer Tumor Growth and Spontaneous Metastasis [jove.com]

- 2. Patient-derived Tumor Xenografting: A Technique to Generate Experimental Mouse Model for Evaluating Urothelial Cell Carcinoma [jove.com]

- 3. researchgate.net [researchgate.net]

- 4. Western Blot Protocol for PPAR gamma Antibody (NBP2-22106): Novus Biologicals [novusbio.com]

FTX-6746: A Novel PPARG Inverse Agonist for Urothelial Carcinoma

An In-depth Technical Guide

This technical guide provides a comprehensive overview of the function, mechanism of action, and preclinical efficacy of FTX-6746, a potent and selective inverse agonist of the peroxisome proliferator-activated receptor gamma (PPARG). Developed by Flare Therapeutics, this compound is a promising therapeutic candidate for the treatment of urothelial carcinoma (UC), particularly in patient populations with specific genetic alterations. This document is intended for researchers, scientists, and drug development professionals.

Core Function and Mechanism of Action

This compound is a small molecule inhibitor that functions as an inverse agonist of PPARG.[1][2] Its primary mechanism of action is to bind to PPARG and induce a powerful repressive conformation.[2] This action effectively silences the expression of PPARG target genes, which are crucial for the proliferation and survival of certain urothelial cancer cells.[1][2]

The rationale for targeting PPARG in urothelial cancer stems from the observation that the luminal subtype, which accounts for approximately 65% of all advanced UC cases, is often characterized by the overexpression of PPARG.[2] Furthermore, recurrent genetic alterations, including focal amplification and missense mutations in PPARG, as well as hotspot mutations in its binding partner, the retinoid X receptor alpha (RXRA), are hallmarks of this molecular subtype.[2] this compound has demonstrated the ability to counteract the activating effects of these mutations.

Quantitative Preclinical Data

The preclinical development of this compound has yielded significant quantitative data demonstrating its potency and efficacy in various experimental models.

Table 1: In Vitro Potency of this compound

| Cell Line | Genetic Background | Target Gene | IC50 (nM) |

| 5637 | Wild-Type | Target Gene 1 | 1.9[1] |

| Target Gene 2 | 4.3[1] | ||

| HT1197 | RXRA Mutant | Target Gene 1 | 5.2[1] |

| Target Gene 2 | 8.3[1] | ||

| UMUC9 | PPARG Amplified | Target Gene 1 | 6.2[1] |

| Target Gene 2 | 6.3[1] |

Table 2: Biochemical Assay Potency of this compound

| Assay Type | IC50 (nM) |

| Wild-Type PPARG | 707[1] |

| Mutant PPARG | 200[1] |

Table 3: In Vivo Efficacy of this compound in Xenograft Models

| Xenograft Model | Genetic Background | Dose and Regimen | Outcome |

| UMUC9 | PPARG Amplified | 30 mg/kg, p.o., b.i.d. | Robust suppression of tumor growth with no significant body weight loss.[1] |

| HT1197 | RXRA Mutant | 60 mg/kg, p.o., b.i.d. | Clear suppression of tumor growth with no regrowth observed after treatment cessation.[1] |

| HT1197 & UMUC9 | RXRA Mutant & PPARG Amplified | 60 mg/kg & 30 mg/kg, respectively | >50% reduction of PPARG target gene expression relative to vehicle.[1] |

Experimental Protocols

While the precise, proprietary experimental protocols for this compound are not publicly available, this section outlines representative methodologies for the key experiments cited, based on standard practices in the field.

In Vitro Cell-Based Assays for PPARG Target Gene Silencing

Objective: To determine the concentration-dependent inhibition of PPARG target gene expression by this compound in urothelial cancer cell lines.

Methodology:

-

Cell Culture: Human urothelial carcinoma cell lines (5637, HT1197, and UMUC9) are cultured in appropriate media (e.g., RPMI-1640) supplemented with 10% fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

-

Compound Treatment: Cells are seeded in multi-well plates and allowed to adhere overnight. The following day, the media is replaced with fresh media containing serial dilutions of this compound or vehicle control (e.g., DMSO).

-

Incubation: Cells are incubated with the compound for a predetermined period (e.g., 24, 48, or 72 hours) to allow for changes in gene expression.

-

RNA Extraction and Quantitative PCR (qPCR): Total RNA is extracted from the cells using a commercial kit. cDNA is synthesized from the RNA, and qPCR is performed using primers specific for known PPARG target genes. Gene expression levels are normalized to a housekeeping gene (e.g., GAPDH).

-

Data Analysis: The IC50 values are calculated by plotting the percentage of target gene inhibition against the log concentration of this compound and fitting the data to a four-parameter logistic curve.

In Vivo Xenograft Tumor Models

Objective: To evaluate the anti-tumor efficacy of this compound in mouse models bearing human urothelial cancer xenografts.

Methodology:

-

Animal Models: Immunocompromised mice (e.g., athymic nude or NOD-SCID mice) are used.

-

Tumor Implantation: Cultured human urothelial carcinoma cells (UMUC9 or HT1197) are harvested, resuspended in a suitable medium (e.g., Matrigel), and subcutaneously injected into the flanks of the mice.

-

Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size. Tumor volume is measured regularly using calipers. Once tumors reach a predetermined size, mice are randomized into treatment and control groups.

-

Drug Administration: this compound is formulated for oral administration (p.o.) and administered twice daily (b.i.d.) at the specified doses (30 mg/kg or 60 mg/kg). The control group receives the vehicle.

-

Efficacy Assessment: Tumor volumes and body weights are monitored throughout the study. At the end of the study, tumors may be excised for further analysis, such as measuring the expression of PPARG target genes via qPCR or immunohistochemistry.

-

Data Analysis: Tumor growth inhibition is calculated by comparing the tumor volumes in the treated groups to the control group. Statistical analysis is performed to determine the significance of the observed effects.

Signaling Pathway and Experimental Workflow Visualizations

Signaling Pathway of this compound in Urothelial Carcinoma

Caption: Mechanism of action of this compound in urothelial cancer cells.

Experimental Workflow for In Vivo Xenograft Studies

Caption: Workflow for assessing the in vivo efficacy of this compound.

References

FTX-6746 as a PPARG inverse agonist

An In-Depth Technical Guide to FTX-6746: A PPARG Inverse Agonist For Researchers, Scientists, and Drug Development Professionals

This compound is a potent and selective small molecule inverse agonist of the Peroxisome Proliferator-Activated Receptor Gamma (PPARG), a ligand-dependent nuclear transcription factor.[1][2] This document provides a comprehensive technical overview of this compound, including its mechanism of action, preclinical data in urothelial cancer models, and detailed experimental protocols for its characterization. The information is intended for researchers, scientists, and professionals in the field of drug development.

Introduction to PPARG and Inverse Agonism

Peroxisome Proliferator-Activated Receptor Gamma (PPARG) is a key regulator of cellular differentiation, metabolism, and inflammation.[3] It functions as a transcription factor that, upon activation by an agonist, heterodimerizes with the Retinoid X Receptor (RXR) and binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, typically leading to their transcriptional activation.

In certain disease contexts, such as luminal urothelial cancer, the PPARG signaling pathway is often hyperactivated due to genetic alterations like PPARG amplification or mutations in its partner protein RXRA.[1][2] This aberrant activation drives tumor growth and proliferation.

Inverse agonists of PPARG, such as this compound, represent a therapeutic strategy to counteract this hyperactivation. Unlike neutral antagonists that simply block agonist binding, inverse agonists bind to PPARG and promote a conformational change that actively represses its basal transcriptional activity.[4] This is achieved by enhancing the recruitment of corepressor proteins (e.g., NCOR1) to the PPARG/RXR heterodimer, leading to the silencing of target genes.[4]

This compound: A Potent and Selective PPARG Inverse Agonist

This compound is a novel small molecule designed by Flare Therapeutics to be a potent and selective inverse agonist of PPARG.[1] Preclinical studies have demonstrated its efficacy in urothelial cancer models, where it drives robust silencing of PPARG target genes and leads to tumor regression.[1][2]

Mechanism of Action

This compound binds to PPARG and induces a repressive conformation, thereby promoting the recruitment of corepressor complexes. This leads to the transcriptional repression of PPARG target genes that are critical for the survival and proliferation of luminal urothelial cancer cells.[1][2] The selectivity of this compound for PPARG over other PPAR isoforms (PPARA and PPARD) is greater than 100-fold.[2]

Quantitative Data

The preclinical efficacy of this compound has been quantified through various in vitro and in vivo studies.

In Vitro Potency

This compound demonstrates potent silencing of PPARG target genes in urothelial cancer cell lines.

| Cell Line | Target Gene | IC50 (nM) |

| 5637 | Target 1 | 1.9[2] |

| Target 2 | 4.3[2] | |

| HT1197 (RXRA Mutant) | Target 1 | 5.2[2] |

| Target 2 | 8.3[2] | |

| UMUC9 (PPARG-amplified) | Target 1 | 6.2[2] |

| Target 2 | 6.3[2] |

Biochemical Activity

| Assay Type | IC50 (nM) |

| Wild-Type PPARG | 707[2] |

| Mutant PPARG | 200[2] |

In Vivo Efficacy

This compound has shown significant tumor growth inhibition in xenograft models of urothelial cancer.

| Xenograft Model | Dose | Effect |

| HT1197 (RXRA-mutant) | 60 mg/kg p.o. b.i.d. | >50% reduction in PPARG target gene expression.[2] |

| Clear suppression of tumor growth with no regrowth after treatment cessation.[2] | ||

| UMUC9 (PPARG-amplified) | 30 mg/kg p.o. b.i.d. | >50% reduction in PPARG target gene expression.[2] |

| Robust suppression of tumor growth with no major body weight loss.[2] |

Experimental Protocols

Detailed methodologies for key experiments used to characterize this compound are provided below.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay for Co-repressor Recruitment

This assay measures the ability of this compound to promote the interaction between PPARG and a co-repressor peptide.

Materials:

-

Recombinant PPARG Ligand Binding Domain (LBD)

-

Recombinant RXRA LBD

-

Biotinylated co-repressor peptide (e.g., NCOR1)

-

Terbium-conjugated anti-tag antibody (e.g., anti-His)

-

Streptavidin-conjugated fluorophore (e.g., d2)

-

Assay buffer (e.g., 25 mM MOPS pH 7.4, 50 mM KCl, 1 mM DTT, 0.1% BSA)

-

This compound and control compounds

-

384-well low-volume plates

-

TR-FRET compatible plate reader

Procedure:

-

Prepare a master mix containing PPARG-LBD, RXRA-LBD, biotinylated co-repressor peptide, and Terbium-conjugated antibody in assay buffer.

-

Dispense the master mix into the wells of a 384-well plate.

-

Add serial dilutions of this compound or control compounds to the wells.

-

Add streptavidin-d2 to all wells.

-

Incubate the plate at room temperature for a specified time (e.g., 2-4 hours), protected from light.

-

Read the plate on a TR-FRET plate reader, measuring the emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).

-

Calculate the TR-FRET ratio (Acceptor Emission / Donor Emission) and plot the data against compound concentration to determine EC50 values.

Clonogenic Growth Assay

This assay assesses the long-term effect of this compound on the ability of single cells to form colonies.

Materials:

-

Urothelial cancer cell lines (e.g., 5637, HT1197, UMUC9)

-

Complete cell culture medium

-

This compound

-

6-well plates

-

Trypsin-EDTA

-

Phosphate-buffered saline (PBS)

-

Crystal violet staining solution (e.g., 0.5% crystal violet in 25% methanol)

Procedure:

-

Seed a low density of cells (e.g., 500-1000 cells/well) in 6-well plates and allow them to attach overnight.

-

Treat the cells with a range of concentrations of this compound or vehicle control.

-

Incubate the plates for 10-14 days, replacing the medium with fresh medium containing the compound every 3-4 days.

-

When colonies in the control wells are of a sufficient size ( > 50 cells), wash the wells with PBS.

-

Fix the colonies with a suitable fixative (e.g., methanol or 10% formalin) for 15 minutes.

-

Stain the colonies with crystal violet solution for 20-30 minutes.

-

Gently wash the wells with water and allow them to air dry.

-

Count the number of colonies in each well.

-

Calculate the surviving fraction for each treatment condition relative to the vehicle control.

Cut&Run (Cleavage Under Targets and Release Using Nuclease) Assay

This technique is used to map the genomic binding sites of PPARG and assess how this compound affects its chromatin occupancy.

Materials:

-

Urothelial cancer cells

-

Concanavalin A-coated magnetic beads

-

Antibody against PPARG

-

pA-MNase (Protein A-Micrococcal Nuclease fusion protein)

-

Digitonin

-

Wash and reaction buffers

-

DNA purification kit

-

Reagents for next-generation sequencing (NGS) library preparation

Procedure:

-

Harvest cells and bind them to Concanavalin A-coated magnetic beads.

-

Permeabilize the cells with digitonin and incubate with the primary antibody against PPARG.

-

Wash to remove unbound antibody and then incubate with pA-MNase.

-

Activate the MNase by adding Ca2+ to cleave the DNA surrounding the antibody-bound protein.

-

Stop the reaction and release the cleaved DNA fragments.

-

Purify the DNA fragments.

-

Prepare NGS libraries from the purified DNA and perform sequencing.

-

Analyze the sequencing data to identify PPARG binding sites and compare the occupancy between this compound-treated and control cells.

Conclusion

This compound is a promising PPARG inverse agonist with a well-defined mechanism of action and demonstrated preclinical efficacy in models of urothelial cancer. The data presented in this guide highlight its potential as a targeted therapy for cancers driven by PPARG hyperactivation. The provided experimental protocols offer a foundation for further research and development of this and similar compounds.

References

- 1. biorxiv.org [biorxiv.org]

- 2. aacrjournals.org [aacrjournals.org]

- 3. ssvQC: an integrated CUT&RUN quality control workflow for histone modifications and transcription factors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A structural mechanism for directing corepressor-selective inverse agonism of PPARγ [ideas.repec.org]

The Role of FTX-6746 in Luminal Subtype Urothelial Carcinoma: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Urothelial carcinoma, the most common form of bladder cancer, is a heterogeneous disease with distinct molecular subtypes. The luminal subtype, accounting for a significant portion of cases, is often characterized by the overexpression and activation of the peroxisome proliferator-activated receptor gamma (PPARG), a key nuclear receptor and transcription factor.[1][2] This has identified PPARG as a promising therapeutic target. FTX-6746, a novel and highly selective small molecule inverse agonist of PPARG, has demonstrated significant preclinical efficacy in luminal urothelial carcinoma models. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, preclinical data, and the experimental protocols utilized in its evaluation. The information presented herein is intended to inform researchers, scientists, and drug development professionals on the therapeutic potential of this compound in this specific cancer subtype.

Introduction to Luminal Subtype Urothelial Carcinoma and the Role of PPARG

Molecular subtyping has stratified muscle-invasive bladder cancer into distinct groups, with the luminal subtype being one of the most prevalent.[2] Luminal tumors are characterized by the expression of genes associated with urothelial differentiation, such as GATA3 and FOXA1.[2] A key driver in a subset of luminal urothelial carcinomas is the activation of the PPARG signaling pathway.[1][2] This activation can be a result of several genetic alterations, including PPARG gene amplification, missense mutations, or fusions, as well as mutations in its heterodimeric partner, the retinoid X receptor alpha (RXRA).[3]

PPARG, a member of the nuclear receptor superfamily, forms a heterodimer with RXRA and binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes.[4] This binding, in conjunction with the recruitment of coactivators, initiates the transcription of genes involved in various cellular processes, including differentiation and metabolism.[1][4] In the context of luminal urothelial carcinoma, aberrant PPARG activation is believed to contribute to tumor cell proliferation and survival.[3][5] Therefore, inhibition of this pathway presents a rational therapeutic strategy.

This compound: A Potent and Selective PPARG Inverse Agonist

This compound is a small molecule inhibitor of PPARG that functions as an inverse agonist. Unlike a neutral antagonist that simply blocks agonist binding, an inverse agonist actively represses the basal transcriptional activity of the receptor. This compound has been shown to be highly selective for PPARG over other PPAR isoforms. This selectivity is crucial for minimizing off-target effects and enhancing the therapeutic window.

Mechanism of Action

This compound binds to the PPARG ligand-binding domain and induces a conformational change that promotes the recruitment of corepressors, while simultaneously preventing the binding of coactivators. This active repression of PPARG leads to the silencing of its target genes, thereby inhibiting the downstream signaling pathways that contribute to the growth and survival of luminal urothelial carcinoma cells.

Preclinical Data for this compound

The preclinical evaluation of this compound has demonstrated its potent anti-tumor activity in luminal subtype urothelial carcinoma models. The following tables summarize the key quantitative data from these studies.

In Vitro Potency and Efficacy

This compound has shown potent inhibition of PPARG target gene expression and cell growth in various urothelial carcinoma cell lines.

| Cell Line | Genetic Alteration | IC50 (nM) for Target Gene Silencing |

| 5637 | - | 1.9 and 4.3 (for two target genes) |

| HT1197 | RXRA mutant | 5.2 and 8.3 (for two target genes) |

| UMUC9 | PPARG amplified | 6.2 and 6.3 (for two target genes) |

| Table 1: In vitro potency of this compound in silencing PPARG target genes in various urothelial carcinoma cell lines. |

| Assay Type | Target | IC50 (nM) |

| Biochemical Assay | Wild-type PPARG | 707 |

| Biochemical Assay | Mutant PPARG | 200 |

| Table 2: Biochemical potency of this compound against wild-type and mutant PPARG. |

In Vivo Efficacy in Xenograft Models

The anti-tumor activity of this compound was evaluated in mouse xenograft models of human urothelial carcinoma.

| Xenograft Model | Genetic Alteration | This compound Dose | Outcome |

| UMUC9 | PPARG amplified | 30 mg/kg, p.o. b.i.d. | Robust suppression of tumor growth |

| HT1197 | RXRA mutant | 60 mg/kg, p.o. b.i.d. | Clear suppression of tumor growth with no regrowth after treatment cessation |

| Table 3: In vivo efficacy of this compound in urothelial carcinoma xenograft models. |

Experimental Protocols (Representative)

The following are representative protocols for the key experiments conducted to evaluate the efficacy of this compound. These are based on standard methodologies used in the field and are intended to provide a detailed understanding of the experimental setup.

Cell Viability Assay (e.g., MTT or CellTiter-Glo®)

This protocol outlines a method to determine the effect of this compound on the viability of urothelial carcinoma cell lines.

-

Cell Culture: Urothelial carcinoma cell lines (e.g., 5637, HT1197, UMUC9) are cultured in appropriate media (e.g., RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

Cell Seeding: Cells are seeded into 96-well plates at a density of 2,000-5,000 cells per well and allowed to adhere overnight.

-

Compound Treatment: this compound is serially diluted in culture medium to achieve a range of concentrations (e.g., 0.1 nM to 10 µM). The medium in the wells is replaced with the medium containing the different concentrations of this compound. A vehicle control (e.g., DMSO) is also included.

-

Incubation: The plates are incubated for 72-96 hours.

-

Viability Assessment:

-

MTT Assay: MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 2-4 hours. The resulting formazan crystals are dissolved in a solubilization solution (e.g., DMSO or a specialized buffer), and the absorbance is measured at 570 nm using a microplate reader.

-

CellTiter-Glo® Luminescent Cell Viability Assay: An equal volume of CellTiter-Glo® reagent is added to each well. The plate is mixed on an orbital shaker for 2 minutes to induce cell lysis and incubated at room temperature for 10 minutes to stabilize the luminescent signal. Luminescence is measured using a luminometer.

-

-

Data Analysis: The absorbance or luminescence values are normalized to the vehicle control. The IC50 value (the concentration of this compound that inhibits cell growth by 50%) is calculated using a non-linear regression analysis (e.g., log(inhibitor) vs. response) with graphing software.

In Vivo Xenograft Model

This protocol describes the establishment of a subcutaneous xenograft model to evaluate the in vivo anti-tumor efficacy of this compound.

-

Animal Models: Immunocompromised mice (e.g., 6-8 week old female athymic nude mice or NOD/SCID mice) are used. All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

-

Cell Preparation and Implantation: Urothelial carcinoma cells (e.g., UMUC9 or HT1197) are harvested during their exponential growth phase. A suspension of 1-5 x 10^6 cells in 100-200 µL of a mixture of serum-free medium and Matrigel (1:1 ratio) is injected subcutaneously into the flank of each mouse.

-

Tumor Growth and Randomization: Tumors are allowed to grow until they reach a palpable size (e.g., 100-150 mm³). Tumor volume is calculated using the formula: Volume = (length x width²) / 2. Mice with established tumors are then randomized into treatment and control groups.

-

Drug Administration: this compound is formulated in an appropriate vehicle (e.g., 0.5% methylcellulose) and administered orally (p.o.) twice daily (b.i.d.) at the specified doses (e.g., 30 mg/kg or 60 mg/kg). The control group receives the vehicle only.

-

Monitoring: Tumor size and body weight are measured 2-3 times per week. The health of the animals is monitored daily.

-

Endpoint: The study is terminated when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or at a specified time point. At the end of the study, mice are euthanized, and tumors are excised, weighed, and may be processed for further analysis (e.g., pharmacodynamics, histology).

-

Data Analysis: Tumor growth curves are plotted for each group. Statistical analysis (e.g., t-test or ANOVA) is used to compare tumor volumes between the treatment and control groups.

Clinical Development and Future Directions

The promising preclinical data for this compound has paved the way for the clinical development of PPARG inverse agonists. A related compound, FX-909, has entered Phase 1 clinical trials for patients with advanced solid malignancies, including urothelial carcinoma.[6] These trials will assess the safety, tolerability, pharmacokinetics, pharmacodynamics, and preliminary anti-tumor activity of this class of compounds in a clinical setting.

Future research will likely focus on identifying predictive biomarkers to select patients most likely to respond to this compound and other PPARG inverse agonists. Given the genetic drivers of PPARG activation, molecular profiling of tumors for PPARG amplifications, mutations, or RXRA mutations will be critical for patient stratification. Combination therapies, where this compound is paired with other targeted agents or immunotherapies, may also be explored to enhance efficacy and overcome potential resistance mechanisms.

Conclusion

This compound represents a novel and targeted therapeutic approach for the treatment of luminal subtype urothelial carcinoma. Its mechanism as a potent and selective PPARG inverse agonist directly addresses a key oncogenic driver in this patient population. The robust preclinical data, demonstrating both in vitro and in vivo efficacy, provide a strong rationale for its continued development. As our understanding of the molecular landscape of urothelial carcinoma deepens, precision medicines like this compound hold the promise of delivering more effective and personalized treatments for patients with this challenging disease.

References

- 1. The role and function of PPARγ in bladder cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Making sure you're not a bot! [academiccommons.columbia.edu]

- 3. Recurrent activating mutations of PPARγ associated with luminal bladder tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cell-intrinsic tumorigenic functions of PPARγ in bladder urothelial carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Genomic activation of PPARG reveals a candidate therapeutic axis in bladder cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Advanced Urothelial Carcinoma PPARG Inhibitor Shows Preliminary Efficacy - The ASCO Post [ascopost.com]

The Discovery and Development of FTX-6746: A Potent and Selective PPARγ Inverse Agonist for Urothelial Carcinoma

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

FTX-6746 is a novel, potent, and selective small molecule inverse agonist of the peroxisome proliferator-activated receptor gamma (PPARG), a nuclear receptor and transcription factor. Developed by Flare Therapeutics, this compound is under investigation as a targeted therapy for urothelial carcinoma, particularly the luminal subtype, which is often characterized by the overexpression of PPARG or activating mutations in PPARG or its heterodimeric partner, the retinoid X receptor alpha (RXRA).[1] This technical guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical development of this compound, presenting key data, experimental methodologies, and the underlying signaling pathways.

The Role of PPARγ in Urothelial Carcinoma

Peroxisome proliferator-activated receptor gamma (PPARG) is a key regulator of cellular differentiation, metabolism, and inflammation. In the context of urothelial carcinoma, the luminal subtype, which accounts for a significant portion of cases, frequently exhibits amplification of the PPARG gene or mutations in PPARG or RXRA. These genetic alterations lead to the constitutive activation of PPARG signaling, which drives tumor cell proliferation and survival.[1] this compound was designed to counteract this aberrant signaling by acting as an inverse agonist, a molecule that not only blocks the receptor's activity but also reduces its basal, or constitutive, activity.

Quantitative Preclinical Data

The preclinical development of this compound has yielded significant quantitative data demonstrating its potency, selectivity, and in vivo efficacy. These findings are summarized in the tables below.

In Vitro Activity of this compound

| Cell Line | Genetic Alteration | Target Gene 1 IC50 (nM) | Target Gene 2 IC50 (nM) |

| 5637 | PPARG Amplification | 1.9 | 4.3 |

| HT1197 | RXRA Mutant | 5.2 | 8.3 |

| UMUC9 | PPARG Amplification | 6.2 | 6.3 |

Table 1: Potency of this compound in silencing PPARG target genes in various human urothelial carcinoma cell lines.

Biochemical Activity of this compound

| Assay Type | IC50 (nM) |

| Wild-Type PPARG | 707 |

| Mutant PPARG | 200 |

Table 2: Biochemical potency of this compound in inhibiting wild-type and mutant PPARG.

In Vivo Efficacy of this compound in Xenograft Models

| Xenograft Model | Genetic Alteration | Dose (mg/kg, p.o., b.i.d.) | Tumor Growth Suppression | Target Gene Suppression |

| UMUC9 | PPARG Amplification | 30 | Robust suppression | >50% reduction |

| HT1197 | RXRA Mutant | 60 | Clear suppression with no regrowth | >50% reduction |

Table 3: In vivo efficacy of this compound in urothelial carcinoma xenograft models.

Mechanism of Action: PPARγ Inverse Agonism

This compound functions as a PPARG inverse agonist. In the constitutively active state, often seen in luminal urothelial cancer, the PPARG/RXRA heterodimer recruits coactivator proteins, leading to the transcription of target genes that promote tumor growth. This compound binds to the PPARG ligand-binding domain, inducing a conformational change that favors the recruitment of corepressor proteins. This corepressor complex then actively represses the transcription of the same target genes, thereby inhibiting tumor cell proliferation.

Experimental Protocols

The preclinical evaluation of this compound involved a series of key experiments to determine its activity and efficacy. The following sections provide an overview of the methodologies employed.

Cell-Based Assays for PPARG Target Gene Silencing

-

Cell Lines: Human urothelial carcinoma cell lines with known genetic alterations, including 5637 (PPARG amplification), HT1197 (RXRA mutant), and UMUC9 (PPARG amplification), were utilized.

-

Methodology: Cells were cultured under standard conditions and treated with a dose-response range of this compound. Following treatment, total RNA was isolated, and the expression levels of known PPARG target genes were quantified using quantitative real-time polymerase chain reaction (qRT-PCR). IC50 values were calculated to determine the concentration of this compound required to inhibit target gene expression by 50%.

Biochemical Assays for PPARG Inhibition

-

Assay Principle: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays were likely used to measure the binding of this compound to both wild-type and mutant forms of the PPARG protein. This type of assay measures the interaction between proteins by detecting energy transfer between two fluorescent molecules.

-

Methodology: The PPARG protein (either wild-type or mutant) is incubated with a fluorescently labeled ligand and a fluorescently labeled antibody. The binding of this compound to PPARG displaces the fluorescent ligand, leading to a decrease in the FRET signal. The IC50 value represents the concentration of this compound that causes a 50% reduction in the FRET signal.

In Vivo Urothelial Carcinoma Xenograft Models

-

Animal Model: Immunocompromised mice (e.g., nude or SCID mice) were used to establish xenograft tumors.

-

Tumor Implantation: Human urothelial carcinoma cells (UMUC9 or HT1197) were injected subcutaneously into the flanks of the mice.

-

Treatment: Once tumors reached a specified size, mice were randomized into treatment and vehicle control groups. This compound was administered orally (p.o.) twice daily (b.i.d.) at the indicated doses.

-

Efficacy Assessment: Tumor volume was measured regularly throughout the study. At the end of the study, tumors were excised, and the expression of PPARG target genes was analyzed to confirm target engagement in vivo. Animal body weight was also monitored as an indicator of toxicity.

Experimental Workflow

The discovery and preclinical development of this compound followed a logical and systematic workflow, from initial screening to in vivo efficacy studies.

Conclusion

This compound is a promising therapeutic candidate for the treatment of luminal urothelial carcinoma driven by aberrant PPARG signaling. Its potent and selective inverse agonist activity, demonstrated through a comprehensive suite of preclinical studies, provides a strong rationale for its continued clinical development. The data presented in this guide highlight the rigorous scientific approach taken in the discovery and characterization of this compound and underscore its potential to address a significant unmet medical need in this patient population. Further clinical investigation is warranted to establish the safety and efficacy of this compound in patients with advanced urothelial cancer.

References

The Inverse Agonist FTX-6746: A Precision Tool for Targeting PPARγ in Urothelial Carcinoma

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

FTX-6746 is a potent, selective, and orally active small molecule inhibitor of the Peroxisome Proliferator-Activated Receptor Gamma (PPARG). Functioning as an inverse agonist, this compound actively promotes a repressive conformation of the PPARG transcription factor, leading to the silencing of its target genes. This mechanism has shown significant preclinical efficacy in urothelial carcinoma (UC) models characterized by PPARG amplification or mutations in its binding partner, Retinoid X Receptor Alpha (RXRA). This document provides a comprehensive overview of the chemical structure, properties, mechanism of action, and key experimental data related to this compound, serving as a technical resource for professionals in oncology and drug development.

Chemical Structure and Physicochemical Properties

This compound is a complex heterocyclic molecule designed for high-affinity and selective binding to PPARG. Its structure is optimized for oral bioavailability and potent cellular activity.

-

SMILES: ClC(C=CC(C#N)=C1)=C1C2=CC(C3=C(F)C=C(F)C=C3N2)=O[1]

(A 2D chemical structure diagram would be generated from the SMILES string here)

Mechanism of Action: Inverse Agonism of PPARγ

The transcription factor PPARG typically forms a heterodimer with RXRA to regulate gene expression.[4] In certain cancers, such as the luminal subtype of urothelial carcinoma, genetic alterations lead to the constitutive activation of this pathway, driving tumor growth.[5]

This compound functions as an inverse agonist, a class of ligands that not only blocks the binding of activating agonists but also reduces the basal activity of the receptor. Upon binding to PPARG, this compound induces and stabilizes a powerful repressive conformation of the PPARG/RXRA complex.[5] This conformational change facilitates the recruitment of corepressor proteins (e.g., NCOR1) and dismisses coactivators, leading to the active silencing of PPARG target gene transcription.[6] This targeted gene suppression inhibits the proliferation of cancer cells dependent on the PPARG signaling pathway.[7]

// Drug Node FTX6746 [label="this compound", shape=box, style="filled, rounded", fillcolor="#202124", fontcolor="#FFFFFF"];

// Edges showing drug action FTX6746 -> PPARG [label="Binds & Induces\nRepressive Conformation", color="#EA4335", penwidth=1.5]; FTX6746 -> Coactivators [label="Blocks Recruitment", dir=back, constraint=false, style=dashed, color="#EA4335", arrowhead=tee, arrowsize=0.7]; FTX6746 -> Corepressors [label="Enhances Recruitment", dir=back, constraint=false, style=dashed, color="#34A853", arrowhead=vee, arrowsize=0.7];

// Logical relationship for output Transcription -> TumorGrowth [label="Drives", color="#202124"]; TumorGrowth [label="Tumor Growth\n& Proliferation", shape=rectangle, style="filled, rounded", fillcolor="#EA4335", fontcolor="#FFFFFF"]; FTX6746 -> TumorGrowth [label="Inhibits", color="#EA4335", penwidth=1.5, arrowhead=tee, arrowsize=1.0]; } caption: "Mechanism of this compound Action on the PPARG Signaling Pathway."

Quantitative Preclinical Data

This compound has demonstrated potent activity in both biochemical and cell-based assays, along with significant tumor growth inhibition in in vivo models.

Table 1: In Vitro Potency of this compound

| Assay Type | Cell Line / Target | Endpoint | Value | Reference |

| Biochemical Assay | Wild-Type PPARG | IC₅₀ | 707 nM | [5] |

| Biochemical Assay | Mutant PPARG | IC₅₀ | 200 nM | [5] |

| Target Gene Silencing | 5637 UC Cells | IC₅₀ (Gene 1) | 1.9 nM | [5] |

| Target Gene Silencing | 5637 UC Cells | IC₅₀ (Gene 2) | 4.3 nM | [5] |

| Target Gene Silencing | HT1197 UC Cells | IC₅₀ (Gene 1) | 5.2 nM | [5] |

| Target Gene Silencing | HT1197 UC Cells | IC₅₀ (Gene 2) | 8.3 nM | [5] |

| Target Gene Silencing | UMUC9 UC Cells | IC₅₀ (Gene 1) | 6.2 nM | [5] |

| Target Gene Silencing | UMUC9 UC Cells | IC₅₀ (Gene 2) | 6.3 nM | [5] |

| Clonogenic Growth Assay | UBLC1 UC Cells | GI₅₀ | ~250 nM | [8] |

Table 2: In Vivo Efficacy of this compound in Xenograft Models

| Animal Model | Treatment | Result | Reference |

| UMUC9 Xenograft (PPARG-amplified) | 30 mg/kg, PO, BID | Robust suppression of tumor growth. | [5] |

| HT1197 Xenograft (RXRA-mutant) | 60 mg/kg, PO, BID | >100% tumor growth inhibition at Day 21; no regrowth after treatment cessation. | [1][5] |

| HT1197 & UMUC9 Xenografts | 30-60 mg/kg | >50% reduction of PPARG target gene expression in tumor tissue. | [5] |

Experimental Protocols

The following sections outline the generalized methodologies used to evaluate this compound.

Biochemical Coregulator Recruitment Assay (TR-FRET)

This assay measures the ability of a compound to promote or disrupt the interaction between the PPARG ligand-binding domain (LBD) and a corepressor peptide.

-

Reagents: His-tagged PPARG/RXRA LBD heterodimer, biotinylated corepressor peptide (e.g., NCOR1), Terbium-labeled anti-His antibody (donor), and streptavidin-d2 (acceptor).

-

Procedure: a. The PPARG/RXRA complex is incubated with a serial dilution of this compound in an appropriate assay buffer. b. The corepressor peptide and FRET pair (antibody and streptavidin-d2) are added to the mixture. c. After incubation to allow equilibrium, the Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) signal is measured. d. An increased FRET signal indicates enhanced recruitment of the corepressor peptide to the PPARG complex, characteristic of inverse agonist activity.

-

Data Analysis: EC₅₀ values are calculated from the dose-response curve, representing the concentration of this compound required for 50% of the maximal corepressor recruitment.

Urothelial Carcinoma Xenograft Model

This in vivo model assesses the anti-tumor efficacy of this compound in a living system.

-

Cell Lines and Animals: Human urothelial carcinoma cell lines (e.g., UMUC9, HT1197) are used. Immunocompromised mice (e.g., NOD/SCID or Balb/C nude) are required to prevent rejection of the human tumor cells.[1]

-

Procedure: a. A suspension of UC cells is prepared in an appropriate medium (e.g., RPMI). b. Mice are anesthetized, and the cell suspension is implanted, typically via subcutaneous injection or orthotopic intra-vesical instillation. c. Tumors are allowed to grow to a predetermined size (e.g., 100-200 mm³). d. Mice are randomized into vehicle control and treatment groups. e. This compound is administered orally (p.o.) at specified doses (e.g., 30-60 mg/kg) and schedules (e.g., twice daily, BID) for a defined period (e.g., 21 days).[1]

-

Monitoring and Endpoints: a. Tumor volume is measured regularly (e.g., 2-3 times per week) using calipers. b. Animal body weight and general health are monitored as indicators of toxicity. c. At the end of the study, tumors may be excised for pharmacodynamic analysis (e.g., target gene expression via qPCR). d. The primary endpoint is tumor growth inhibition (TGI) compared to the vehicle control group.

Conclusion and Future Directions

This compound is a highly potent and selective PPARG inverse agonist with a clear mechanism of action and compelling preclinical anti-tumor activity in urothelial cancer models. The data strongly support the therapeutic hypothesis that inhibiting the activated PPARG pathway is an effective strategy for a genetically defined subset of UC patients. Further development, including a successor compound FX-909, is underway to translate these preclinical findings into clinical applications for patients with advanced urothelial carcinoma.[4]

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. Making sure you're not a bot! [academiccommons.columbia.edu]

- 3. biorxiv.org [biorxiv.org]

- 4. $123M: Series B round ignites Flare Therapeutics program in urothelial cancer | BioWorld [bioworld.com]

- 5. This compound, a new PPARG inverse agonist with efficacy in urothelial cancer animal models | BioWorld [bioworld.com]

- 6. Biochemical and structural basis for the pharmacological inhibition of nuclear hormone receptor PPARγ by inverse agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Cell-intrinsic tumorigenic functions of PPARγ in bladder urothelial carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 8. biorxiv.org [biorxiv.org]

FTX-6746: A Novel Inverse Agonist Targeting RXRA-Mutant Urothelial Cancer

An In-depth Technical Guide on the Preclinical Efficacy and Mechanism of Action of FTX-6746

This whitepaper provides a comprehensive technical overview of this compound, a potent and selective small molecule inverse agonist of Peroxisome Proliferator-Activated Receptor Gamma (PPARG). It is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting transcription factors in urothelial carcinoma, particularly in the context of Retinoid X Receptor Alpha (RXRA) mutations. This document details the mechanism of action of this compound, summarizes key preclinical data, and outlines the experimental methodologies used to generate these findings.

Introduction: The Role of PPARG and RXRA in Urothelial Cancer

Urothelial carcinoma (UC), the most common type of bladder cancer, is molecularly diverse. A significant subset of advanced UC is classified as the luminal subtype, which is often characterized by the overexpression of PPARG.[1][2] PPARG, a nuclear receptor, forms a heterodimer with RXRA, and this complex acts as a transcription factor regulating gene expression.[3][4] While PPARG is a known lineage-determining factor in the urothelium, the precise role of recurrent missense mutations in both PPARG and its obligate partner RXRA has been an area of active investigation.[5]

Notably, hotspot mutations in RXRA, such as S427F, have been identified in a subset of urothelial cancers.[3] Biochemical studies have revealed that these patient-derived missense mutations in both PPARG and RXRA can bias the PPARG-RXRA heterodimer into an active conformation, mimicking an agonist-bound state and leading to the aberrant activation of target genes that drive tumor proliferation.[5]

This compound has emerged as a promising therapeutic agent that directly addresses this oncogenic signaling pathway. As a highly selective PPARG inverse agonist, this compound is designed to force the PPARG-RXRA complex into a repressive conformation, thereby silencing the expression of downstream target genes.[5][6]

Mechanism of Action of this compound

This compound functions as a PPARG inverse agonist, a molecule that binds to the same receptor as an agonist but elicits the opposite pharmacological response. In the context of the PPARG-RXRA heterodimer, activating mutations in either protein can lead to a conformation that promotes the recruitment of co-activators and subsequent transcription of target genes involved in cell growth and proliferation.

This compound binds to PPARG and induces a conformational change that favors the recruitment of co-repressors over co-activators. This effectively shuts down the transcriptional activity of the PPARG-RXRA complex, even in the presence of activating mutations.[5][6] This mechanism is particularly relevant in RXRA-mutant urothelial cancer, where the mutation allosterically activates the PPARG component of the heterodimer.[3] By forcing a repressive conformation, this compound directly counteracts the oncogenic signaling driven by the RXRA mutation.

Preclinical Efficacy of this compound

Preclinical studies have demonstrated the potent anti-tumor activity of this compound in urothelial cancer models, particularly those harboring RXRA mutations.

In Vitro Activity

This compound has shown potent silencing of PPARG target genes in various urothelial cancer cell lines.[6] The half-maximal inhibitory concentrations (IC50) for target gene silencing highlight its nanomolar potency.

| Cell Line | Genotype | Target Gene 1 IC50 (nM) | Target Gene 2 IC50 (nM) |

| 5637 | Wild-Type | 1.9 | 4.3 |

| HT1197 | RXRA-mutant | 5.2 | 8.3 |

| UMUC9 | PPARG-amplified | 6.2 | 6.3 |

| Table 1: In Vitro Potency of this compound in Urothelial Cancer Cell Lines.[6] |

Furthermore, biochemical assays have demonstrated that this compound is more potent in assays with mutant PPARG-RXRA complexes compared to wild-type complexes.[6]

| Assay Type | IC50 (nM) |

| Wild-Type Biochemical Assay | 707 |

| Mutant Biochemical Assay | 200 |

| Table 2: Biochemical Potency of this compound.[6] |

In Vivo Activity

The anti-tumor efficacy of this compound has been evaluated in xenograft models of urothelial cancer. In an RXRA-mutant HT1197 xenograft model, oral administration of this compound led to significant tumor growth suppression.[6] Similarly, in a PPARG-amplified UMUC9 xenograft model, this compound demonstrated robust suppression of tumor growth.[6]

| Xenograft Model | Genotype | This compound Dose | Outcome |

| HT1197 | RXRA-mutant | 60 mg/kg p.o. b.i.d. | Clear suppression of tumor growth with no regrowth after treatment cessation.[6] |

| UMUC9 | PPARG-amplified | 30 mg/kg p.o. b.i.d. | Robust suppression of tumor growth with no major body weight loss.[6] |

| Table 3: In Vivo Efficacy of this compound in Urothelial Cancer Xenograft Models. |

In these in vivo models, this compound also demonstrated significant suppression of PPARG target genes in the tumor tissue.[6]

| Xenograft Model | This compound Dose | Target Gene Expression Reduction |

| HT1197 | 60 mg/kg | >50% relative to vehicle |

| UMUC9 | 30 mg/kg | >50% relative to vehicle |

| Table 4: In Vivo Target Gene Modulation by this compound.[6] |

Experimental Protocols

The following sections provide an overview of the key experimental methodologies employed in the preclinical evaluation of this compound.

Cell Lines and Cell Culture

-

Cell Lines: Human urothelial carcinoma cell lines 5637, HT1197, and UMUC9 were utilized. HT1197 is known to harbor an RXRA mutation, while UMUC9 has PPARG amplification.

-

Culture Conditions: Cells were maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and incubated at 37°C in a humidified atmosphere with 5% CO2.

PPARG Target Gene Silencing Assays

-

Procedure: Urothelial cancer cells were seeded in 96-well plates and treated with a concentration range of this compound for 24 hours.

-

Analysis: Total RNA was isolated using a commercially available kit (e.g., RNeasy Mini Kit, Qiagen). Gene expression of PPARG target genes (e.g., FABP4) was quantified by quantitative real-time PCR (qRT-PCR) using a standard protocol with SYBR Green chemistry. Relative gene expression was calculated using the ΔΔCt method, with a housekeeping gene (e.g., GAPDH) as an internal control. IC50 values were determined by non-linear regression analysis.

Biochemical Assays

-

Principle: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays were used to measure the binding of co-regulator peptides to the PPARG-RXRA complex.

-

Procedure: Recombinant wild-type or mutant PPARG-RXRA protein complexes were incubated with this compound. Fluorescently labeled co-activator or co-repressor peptides were then added, and the TR-FRET signal was measured. The signal is proportional to the amount of peptide bound to the nuclear receptor complex.

-

Analysis: IC50 values were calculated from the dose-response curves.

In Vivo Xenograft Studies

-

Animal Model: Female athymic nude mice (6-8 weeks old) were used.

-

Tumor Implantation: 5 x 10^6 HT1197 or UMUC9 cells in a 1:1 mixture of media and Matrigel were subcutaneously injected into the flank of each mouse.

-

Treatment: When tumors reached a volume of approximately 150-200 mm³, mice were randomized into vehicle and treatment groups. This compound was administered orally twice daily (b.i.d.) at the indicated doses.

-

Tumor Measurement: Tumor volume was measured twice weekly using digital calipers, and calculated using the formula: (Length x Width²) / 2. Body weight was also monitored as an indicator of toxicity.

-

Pharmacodynamic Analysis: At the end of the study, tumors were harvested for analysis of target gene expression by qRT-PCR to confirm in vivo target engagement.

Conclusion

This compound represents a novel and targeted therapeutic strategy for a genetically defined subset of urothelial carcinoma. Its mechanism as a PPARG inverse agonist directly counteracts the oncogenic signaling driven by RXRA mutations. The compelling preclinical data, demonstrating potent in vitro and in vivo activity, support the continued clinical development of this compound for the treatment of patients with RXRA-mutant and PPARG-activated urothelial cancer. The detailed experimental protocols provided in this guide offer a framework for further research and validation of this promising therapeutic agent.

References

- 1. elifesciences.org [elifesciences.org]

- 2. The effect of S427F mutation on RXRα activity depends on its dimeric partner - Chemical Science (RSC Publishing) DOI:10.1039/D1SC04465F [pubs.rsc.org]

- 3. Genomic activation of PPARG reveals a candidate therapeutic axis in bladder cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Figures and data in Bladder-cancer-associated mutations in RXRA activate peroxisome proliferator-activated receptors to drive urothelial proliferation | eLife [elifesciences.org]

- 5. This compound, a new PPARG inverse agonist with efficacy in urothelial cancer animal models | BioWorld [bioworld.com]

- 6. Bladder-cancer-associated mutations in RXRA activate peroxisome proliferator-activated receptors to drive urothelial proliferation - PMC [pmc.ncbi.nlm.nih.gov]

Understanding the selectivity profile of FTX-6746 for PPAR isotypes

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed examination of the selectivity profile of FTX-6746, a potent and selective inverse agonist of Peroxisome Proliferator-Activated Receptor Gamma (PPARG). The following sections present quantitative data on its activity, plausible experimental methodologies based on available information, and visualizations of the relevant biological pathways and experimental processes.

Core Findings on this compound Selectivity

This compound has been identified as a highly selective inverse agonist of PPARG, demonstrating a significant preference for this isotype over PPAR alpha (PPARA) and PPAR delta (PPARD).[1][2] This selectivity is crucial for its therapeutic potential, particularly in the context of urothelial cancer where PPARG is a key lineage-determining transcription factor.[2][3]

Quantitative Selectivity and Potency

The preclinical data for this compound underscores its potent and specific inhibition of PPARG activity. The following tables summarize the key quantitative findings from biochemical and cell-based assays.

Table 1: Biochemical Potency of this compound

| Assay Type | Target | IC50 (nM) |

| Wild Type Biochemical Assay | PPARG | 707 |

| Mutant Biochemical Assay | PPARG | 200 |

Data sourced from Mertz, J. et al. (2022).[1][2]

Table 2: Cellular Potency of this compound in Urothelial Cancer (UC) Cell Lines

| Cell Line | Target Genes | IC50 (nM) |

| 5637 | Target Gene 1 | 1.9 |

| Target Gene 2 | 4.3 | |

| HT1197 (RXRA Mutant) | Target Gene 1 | 5.2 |

| Target Gene 2 | 8.3 | |

| UMUC9 (PPARG-amplified) | Target Gene 1 | 6.2 |

| Target Gene 2 | 6.3 |

Data sourced from Mertz, J. et al. (2022).[1]

Table 3: Selectivity Profile of this compound

| PPAR Isotype | Selectivity vs. PPARG |

| PPARA | >100-fold |

| PPARD | >100-fold |

Data sourced from Flare Therapeutics (2022).[2]

Postulated Experimental Protocols

While detailed experimental protocols for this compound are not publicly available, this section outlines standard methodologies typically employed for characterizing the selectivity profile of a nuclear receptor modulator.

Biochemical Assays for PPAR Activity

Biochemical assays are crucial for determining the direct interaction of a compound with the target protein. A common method is the Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay.

Objective: To measure the ability of this compound to inhibit the interaction between the PPARG ligand-binding domain (LBD) and a co-activator peptide.

Principle: The PPARG-LBD is tagged with a donor fluorophore (e.g., Europium cryptate), and a co-activator peptide (e.g., from SRC/p160 family) is tagged with an acceptor fluorophore (e.g., XL665). Upon binding of the co-activator to the LBD, the two fluorophores are brought into proximity, allowing FRET to occur when the donor is excited. An inverse agonist like this compound will disrupt this interaction, leading to a decrease in the FRET signal.

Generalized Protocol:

-

Reagent Preparation: Purified, tagged PPARG-LBD and co-activator peptide are prepared in an appropriate assay buffer.

-

Compound Preparation: this compound is serially diluted to create a concentration gradient.

-

Assay Plate Setup: The PPARG-LBD, co-activator peptide, and varying concentrations of this compound are added to the wells of a microtiter plate.

-

Incubation: The plate is incubated at room temperature to allow the binding reaction to reach equilibrium.

-

Signal Detection: The FRET signal is measured using a plate reader capable of time-resolved fluorescence detection.

-

Data Analysis: The IC50 value is calculated by plotting the FRET signal against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.

Cell-Based Reporter Gene Assays

Cell-based assays are essential to confirm that the compound's activity in a biochemical setting translates to a cellular context. A luciferase reporter gene assay is a standard method.

Objective: To measure the ability of this compound to inhibit PPARG-mediated gene transcription in living cells.

Principle: Cells are transiently transfected with two plasmids: one expressing the full-length PPARG protein and another containing a luciferase reporter gene under the control of a PPAR response element (PPRE). In the presence of a PPARG agonist, the receptor will bind to the PPRE and drive the expression of luciferase. An inverse agonist will suppress this activity.

Generalized Protocol:

-

Cell Culture and Transfection: A suitable cell line (e.g., HEK293T or a relevant urothelial cancer cell line) is cultured and co-transfected with the PPARG expression vector and the PPRE-luciferase reporter vector. A vector expressing a control reporter (e.g., Renilla luciferase) is often included for normalization.

-

Compound Treatment: After an appropriate incubation period to allow for protein expression, the cells are treated with a known PPARG agonist to induce a baseline level of reporter gene expression, along with varying concentrations of this compound.

-

Cell Lysis and Luciferase Assay: Following treatment, the cells are lysed, and the luciferase activity in the cell lysates is measured using a luminometer.

-

Data Normalization and Analysis: The firefly luciferase signal is normalized to the Renilla luciferase signal to control for transfection efficiency and cell viability. The IC50 value is determined by plotting the normalized luciferase activity against the logarithm of the this compound concentration.

Visualizing the Mechanism and Workflow

The following diagrams, generated using the DOT language, illustrate the key signaling pathway and a representative experimental workflow.

Caption: this compound mechanism as a PPARG inverse agonist.

Caption: Workflow for a TR-FRET based biochemical assay.

References

Methodological & Application

Application Notes and Protocols for FTX-6746 in Cell Culture Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

FTX-6746 is a potent, selective, and orally active small molecule inhibitor of Peroxisome Proliferator-Activated Receptor Gamma (PPARG).[1][2] It functions as an inverse agonist, driving a repressive conformation of PPARG to silence target gene expression.[1] This mechanism has shown significant promise in preclinical models of urothelial cancer, particularly in subtypes characterized by PPARG amplification or mutations in its binding partner, Retinoid X Receptor Alpha (RXRA).[1][3] These notes provide detailed protocols for the application of this compound in cell culture studies to investigate its therapeutic potential.

Mechanism of Action

This compound exerts its effects by binding to PPARG and inducing a conformational change that enhances the recruitment of corepressors. This action counteracts the activating effects of mutations in PPARG and RXRA, leading to the silencing of PPARG target genes.[1] In urothelial cancer cell lines with activated PPARG signaling, this results in the inhibition of cell growth and, in xenograft models, leads to tumor regression.[1][4]

Data Presentation

In Vitro Efficacy of this compound

| Cell Line | Genetic Background | Target Gene | IC50 (nM) | Reference |

| 5637 | Urothelial Carcinoma | Target Gene 1 | 1.9 | [3] |

| Target Gene 2 | 4.3 | [3] | ||

| HT1197 | RXRA-mutant Urothelial Carcinoma | Target Gene 1 | 5.2 | [3] |

| Target Gene 2 | 8.3 | [3] | ||

| UMUC9 | PPARG-amplified Urothelial Carcinoma | Target Gene 1 | 6.2 | [3] |

| Target Gene 2 | 6.3 | [3] | ||

| Average | ~5 | [1] |

Biochemical Assay Data

| Assay Type | IC50 (nM) | Reference |

| Wild-Type PPARG | 707 | [3] |

| Mutant PPARG | 200 | [3] |

Signaling Pathway Diagram

Caption: Mechanism of action of this compound as a PPARG inverse agonist.

Experimental Protocols

Cell Culture

-

Cell Line Maintenance : Culture urothelial carcinoma cell lines such as 5637, HT1197, and UMUC9 in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Incubation : Maintain cells in a humidified incubator at 37°C with 5% CO2.

-

Subculture : Passage cells upon reaching 80-90% confluency using standard trypsinization procedures.

Cell Viability (Clonogenic) Assay

-

Seeding : Plate cells in 6-well plates at a density of 500-1000 cells per well and allow them to adhere overnight.

-

Treatment : Treat the cells with a serial dilution of this compound (e.g., 0.1 nM to 10 µM) or vehicle control (DMSO).

-

Incubation : Incubate the plates for 7-14 days, replacing the medium with freshly prepared this compound every 3-4 days.

-

Staining : After the incubation period, wash the colonies with phosphate-buffered saline (PBS), fix with methanol, and stain with 0.5% crystal violet solution.

-

Quantification : Count the number of colonies (containing >50 cells) and calculate the GI50 (concentration causing 50% growth inhibition).

Gene Expression Analysis (qPCR)

-

Treatment : Seed cells in 6-well plates and treat with various concentrations of this compound for 24-48 hours.

-

RNA Extraction : Isolate total RNA from the cells using a commercially available kit according to the manufacturer's instructions.

-

cDNA Synthesis : Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.

-

qPCR : Perform quantitative real-time PCR (qPCR) using primers specific for PPARG target genes and a housekeeping gene (e.g., GAPDH) for normalization.

-

Analysis : Calculate the relative gene expression using the ΔΔCt method.

Experimental Workflow Diagram

Caption: A typical experimental workflow for in vitro studies of this compound.

Storage and Handling

This compound is typically supplied as a solid. For cell culture experiments, prepare a stock solution in an appropriate solvent, such as dimethyl sulfoxide (DMSO), at a high concentration (e.g., 10 mM). Store the stock solution at -20°C or -80°C for long-term stability.[2] When preparing working solutions, dilute the stock solution in a cell culture medium to the desired final concentration, ensuring the final DMSO concentration is non-toxic to the cells (typically <0.1%).

Safety Precautions

Standard laboratory safety practices should be followed when handling this compound. This includes wearing appropriate personal protective equipment (PPE) such as gloves, a lab coat, and safety glasses. Handle the compound in a well-ventilated area. Refer to the material safety data sheet (MSDS) for detailed safety information.

References

Application Notes and Protocols: Dosing and Administration of FTX-6746 in Mouse Xenograft Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information and protocols for the dosing and administration of FTX-6746, a selective peroxisome proliferator-activated receptor gamma (PPARG) inverse agonist, in mouse xenograft models of urothelial cancer. The provided data and methodologies are based on preclinical studies involving the UMUC9 and HT1197 human urothelial cancer cell lines.

Mechanism of Action

This compound is a potent and highly selective inverse agonist of PPARG.[1] In certain cancers, such as the luminal subtype of urothelial carcinoma, PPARG signaling can be aberrantly activated, promoting tumor growth.[1][2] this compound acts by binding to PPARG and forcing it into a repressive conformation. This action leads to the silencing of PPARG target genes, thereby inhibiting cancer cell proliferation and tumor growth.[1][3]

Data Presentation

The following tables summarize the quantitative data for the in vivo administration of this compound in different mouse xenograft models.

Table 1: Dosing Regimen of this compound in Urothelial Cancer Xenograft Models

| Xenograft Model | Cell Line | Key Genetic Feature | Dosage | Route of Administration | Dosing Frequency |

| Model 1 | UMUC9 | PPARG-amplified | 30 mg/kg | Oral (p.o.) | Twice daily (b.i.d.) |

| Model 2 | HT1197 | RXRA-mutant | 60 mg/kg | Oral (p.o.) | Twice daily (b.i.d.) |

Table 2: Summary of In Vivo Efficacy of this compound

| Xenograft Model | Cell Line | Treatment | Key Outcomes |

| Model 1 | UMUC9 | This compound (30 mg/kg, p.o., b.i.d.) | Robust suppression of tumor growth with no major body weight loss.[1] |

| Model 2 | HT1197 | This compound (60 mg/kg, p.o., b.i.d.) | Clear suppression of tumor growth with no regrowth observed after treatment cessation.[1] |

| Both Models | UMUC9 & HT1197 | This compound (30 mg/kg and 60 mg/kg respectively) | Greater than 50% reduction in the expression of PPARG target genes relative to vehicle control.[1] |

Experimental Protocols

The following are detailed protocols for key experiments involving the use of this compound in mouse xenograft models.

Protocol 1: Establishment of Urothelial Cancer Xenograft Models

1. Cell Culture:

- Culture UMUC9 or HT1197 human urothelial carcinoma cells in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

- Maintain cells in a humidified incubator at 37°C with 5% CO2.

- Routinely passage cells upon reaching 80-90% confluency.

2. Animal Model:

- Use immunodeficient mice (e.g., athymic nude or NOD/SCID), 6-8 weeks of age.

- Allow mice to acclimatize for at least one week before experimental procedures.

- House animals in a specific pathogen-free facility with access to food and water ad libitum.

3. Tumor Cell Implantation:

- Harvest cultured cancer cells using trypsin-EDTA and wash with sterile phosphate-buffered saline (PBS).

- Resuspend the cells in a sterile solution, such as a 1:1 mixture of PBS and Matrigel, at a concentration of 1 x 10^7 cells/mL.

- Subcutaneously inject 100 µL of the cell suspension (1 x 10^6 cells) into the flank of each mouse.

4. Tumor Growth Monitoring:

- Monitor tumor growth by measuring the length and width of the tumor with calipers every 2-3 days.

- Calculate tumor volume using the formula: Volume = (Width^2 × Length) / 2.

- Initiate treatment when tumors reach a predetermined size (e.g., 100-200 mm³).

Protocol 2: Dosing and Administration of this compound

1. Formulation of this compound:

- Note: The specific vehicle for this compound is not publicly available. A common approach for oral gavage of hydrophobic compounds is to formulate them in a vehicle such as 0.5% methylcellulose in sterile water or a solution containing polyethylene glycol (PEG) and saline. It is recommended to perform a small pilot study to ensure the stability and tolerability of the chosen formulation.

- Prepare the dosing solution fresh daily.

2. Administration:

- Administer this compound or vehicle control via oral gavage using an appropriate gauge gavage needle.

- The dosing volume should be based on the mouse's body weight (e.g., 10 mL/kg).

- For a twice-daily (b.i.d.) regimen, doses should be administered approximately 12 hours apart.

3. Animal Monitoring During Treatment:

- Monitor the body weight of each mouse daily or at least three times per week.

- Observe the animals daily for any clinical signs of toxicity, such as changes in behavior, posture, or activity levels.

- Continue tumor volume measurements as described in Protocol 1.

Protocol 3: Endpoint Analysis

1. Euthanasia and Tissue Collection:

- At the end of the study, euthanize mice according to institutional guidelines.

- Excise the tumors and measure their final weight and volume.

- Collect a portion of the tumor tissue and snap-freeze it in liquid nitrogen for molecular analysis, and fix another portion in formalin for histological analysis.

2. Gene Expression Analysis (qPCR):